ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatile applications in various sectors, including medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of 1,3-diketones with hydrazines, followed by cyclization and subsequent functionalization . The reaction conditions often include the use of catalysts such as silver or copper, and the reactions are carried out under mild conditions to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve multicomponent one-pot procedures, photoredox reactions, and transition-metal catalyzed reactions to improve efficiency and yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include trifluoromethylated pyrazole derivatives, 3,5-disubstituted pyrazoles, and other functionalized pyrazole compounds .
Scientific Research Applications
Ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial, antifungal, and anti-inflammatory agent.
Medicine: It is being investigated for its anticancer and antidiabetic properties.
Industry: The compound is used in the synthesis of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity . The exact molecular targets and pathways involved depend on the specific application and the functional groups attached to the pyrazole ring.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate include:
- 1H-Pyrazole-4-carboxaldehyde
- N-Methylpyrazole-4-carboxamide
- 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate
Uniqueness
What sets this compound apart is its specific functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex heterocyclic compounds and in various scientific research applications .
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 5-acetyl-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5-10-11(3)8(7)6(2)12/h5H,4H2,1-3H3 |
InChI Key |
OVVXVQCNOXVFDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C(=O)C |
Origin of Product |
United States |
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